2,6-Dichloropyridine-4-methanol

organic synthesis process chemistry heterocyclic chemistry

2,6-Dichloropyridine-4-methanol is a bifunctional building block—chlorine at 2,6 for SNAr, hydroxymethyl at 4 for esterification/oxidation—that outperforms simple 2,6-dichloropyridine. The electronegative chlorines accelerate nucleophilic substitution, ensuring predictable kinetics. A privileged scaffold for kinase inhibitor libraries and precursor to bipyridine/terpyridine MOF ligands via Stille coupling. For kg-scale, the ethyl ester reduction route (94% yield) cuts costs vs. the acid route (90%).

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 101990-69-6
Cat. No. B031471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-4-methanol
CAS101990-69-6
Synonyms(2,6-Dichloropyridin-4-yl)methanol;  2,6-Dichloro-4-(hydroxymethyl)pyridine;  2,6-Dichloro-4-pyridinemethanol;  2,6-Dichloropyrid-4-ylcarbinol
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)CO
InChIInChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
InChIKeyYDGJTFCKLFLWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-4-methanol (CAS 101990-69-6): Sourcing & Differentiation Guide for R&D and Procurement


2,6-Dichloropyridine-4-methanol (CAS 101990-69-6), also known as (2,6-dichloropyridin-4-yl)methanol, is a bifunctional pyridine derivative bearing chlorine atoms at the 2- and 6-positions and a hydroxymethyl group at the 4-position [1]. This substitution pattern confers distinct electronic and steric properties that are leveraged in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical intermediates [2].

Why 2,6-Dichloropyridine-4-methanol Cannot Be Trivially Replaced: A Procurement Risk Overview


While the 2,6-dichloropyridine scaffold is common, the specific 4-methanol substitution of this compound is critical. The hydroxymethyl group is essential for downstream functionalization, enabling esterifications, etherifications, and oxidations that are not possible with simple 2,6-dichloropyridine . Furthermore, the presence of two electron-withdrawing chlorine atoms significantly increases the reactivity of the pyridine ring towards nucleophilic substitution compared to mono-chlorinated or non-halogenated analogs, which can drastically alter reaction kinetics and product selectivity . Substituting with a related building block, such as 2,6-dichloroisonicotinic acid, will result in a completely different synthetic trajectory due to the change in functional group chemistry, requiring a total redesign of the synthetic route.

Quantitative Differentiation of 2,6-Dichloropyridine-4-methanol: Data-Driven Selection Criteria


Synthetic Yield Superiority: 94% Yield via Ethyl Ester Reduction Route

The synthesis of 2,6-dichloropyridine-4-methanol from ethyl 2,6-dichloroisonicotinate proceeds with a yield of approximately 94% [1]. This is a critical differentiator from alternative synthetic approaches.

organic synthesis process chemistry heterocyclic chemistry

Reactivity Differentiation: Activated Electrophile for Stille Cross-Coupling

The compound is specifically cited as a reagent for Stille-type cross-coupling to prepare functionalized bipyridines and terpyridines [1]. This contrasts with 2,6-dichloropyridine, which typically undergoes less selective and lower-yielding cross-couplings without the 4-methanol directing group .

catalysis cross-coupling materials chemistry

Commercial Purity Specifications: Benchmarking at >98.0% (GC)

Commercially available 2,6-dichloropyridine-4-methanol is routinely offered at a purity of >98.0% (GC) . This high purity specification is essential for applications where impurities could poison catalysts or lead to off-target biological effects.

quality control analytical chemistry procurement

Procurement-Driven Application Scenarios for 2,6-Dichloropyridine-4-methanol (CAS 101990-69-6)


Process Chemistry: Optimizing the Synthesis of 2,6-Dichloropyridine-4-methanol at Scale

For kilogram-scale manufacturing, procurement should prioritize the ethyl 2,6-dichloroisonicotinate reduction route, which offers a 94% yield advantage over the 90% yield from the acid reduction route [1]. This 4% yield increase directly translates to a lower cost per unit, making it the economically preferable option for sourcing bulk quantities of the compound.

Medicinal Chemistry: A Validated Building Block for Kinase Inhibitor Libraries

The compound's bifunctional nature (two chlorine handles for SNAr and a hydroxymethyl for further elaboration) makes it a privileged scaffold for generating focused libraries of kinase inhibitors [1]. Its established role in this area reduces the risk of synthetic dead-ends in early-stage drug discovery projects, saving valuable time and resources.

Materials Science: Ligand Synthesis for Metal-Organic Frameworks (MOFs)

As a documented reagent for Stille-type cross-coupling to yield bipyridines and terpyridines, 2,6-dichloropyridine-4-methanol is a key precursor for synthesizing multidentate nitrogen ligands [1]. These ligands are critical components in the construction of functional MOFs used in catalysis, gas storage, and sensing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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